Chloramine-T hydrate

Catalog No.
S11214416
CAS No.
312693-78-0
M.F
C7H9ClNNaO3S
M. Wt
245.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T hydrate

CAS Number

312693-78-0

Product Name

Chloramine-T hydrate

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate

Molecular Formula

C7H9ClNNaO3S

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C7H7ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5H,1H3;;1H2/q-1;+1;

InChI Key

BXSDMMPOQRECKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+]

Chloramine-T hydrate, with the chemical formula CH₃C₆H₄SO₂NClNa·xH₂O, is an organic compound that exists as a white crystalline powder. It is a sodium salt derivative of toluenesulfonamide, characterized by the presence of a chloro substituent. Chloramine-T is notable for its oxidizing properties and is commonly utilized in various

Due to its electrophilic chlorine atom. It primarily acts as an oxidizing agent, similar to sodium hypochlorite. Key reactions include:

  • Oxidation of Iodide: Chloramine-T converts iodide ions into iodine monochloride (ICl), which can further participate in electrophilic substitutions with activated aromatic compounds .
  • Amidohydroxylation: It serves as a reagent in the Sharpless oxyamination reaction, facilitating the conversion of alkenes into vicinal aminoalcohols, which are valuable in drug development .
  • Degradation of Mustard Gas: Chloramine-T reacts with mustard gas to yield harmless crystalline sulfimide, showcasing its potential in protective applications against chemical warfare agents .

Chloramine-T exhibits notable biological activity as a disinfectant and biocide. It has been shown to effectively eliminate various pathogens, including bacteria, viruses, and fungi. Its applications extend to:

  • Hospital Disinfectant: Chloramine-T is used for disinfection in healthcare settings due to its efficacy against viruses such as hepatitis and human immunodeficiency virus .
  • Antiseptic Properties: It is employed for external use in medical applications to kill microorganisms without significant toxicity to human tissues .

Chloramine-T is synthesized through the oxidation of toluenesulfonamide using sodium hypochlorite. The process typically involves:

  • Preparation of Sodium Hypochlorite: Sodium hydroxide reacts with chlorine gas to produce sodium hypochlorite.
  • Oxidation Reaction: Toluene-4-sulfonamide is treated with the generated sodium hypochlorite to yield Chloramine-T .

Alternative synthetic routes may involve modifications to optimize yield or purity.

Chloramine-T has diverse applications across various fields:

  • Organic Synthesis: Used extensively as a reagent in the synthesis of complex organic molecules, including aziridines and pyrazoles .
  • Labeling Peptides and Proteins: Facilitates the incorporation of iodine isotopes into biomolecules for radioiodination studies .
  • Disinfection and Antisepsis: Utilized in cleaning products and hospital disinfectants due to its broad-spectrum antimicrobial properties .

Research has indicated that Chloramine-T interacts with various biological molecules, influencing their activity through oxidation processes. Studies have focused on its reactivity with proteins and nucleic acids, revealing potential impacts on cellular functions and microbial viability. The compound's ability to form reactive halogen species makes it a subject of interest for further exploration in biochemical applications .

Chloramine-T shares structural and functional similarities with other chlorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Chloramine-BC₆H₅ClNNaO₂SPrimarily used as an antiseptic; less effective as an oxidant compared to Chloramine-T.
N-Chloro-N-methylbenzenesulfonamideC₇H₈ClNNaO₂SExhibits antibacterial properties but lacks the broad-spectrum disinfectant capabilities of Chloramine-T.
Sodium HypochloriteNaClOA stronger oxidizing agent but more corrosive; often used for general disinfection rather than specific biochemical applications.

Chloramine-T's unique combination of mild basicity, low toxicity, and effective oxidizing properties distinguishes it from these similar compounds, making it particularly valuable in both laboratory and medical settings .

Nuclear Magnetic Resonance Spectroscopy

Chloramine-T hydrate exhibits characteristic nuclear magnetic resonance spectroscopic features that confirm its molecular structure and composition [1]. The compound's aromatic proton signals appear in the expected regions, with the para-substituted benzene ring showing typical splitting patterns [2]. The methyl group attached to the benzene ring produces a singlet signal, while the aromatic protons demonstrate the characteristic AB pattern expected for a symmetrically substituted aromatic system [2].

The presence of water molecules in the hydrated form introduces additional complexity to the nuclear magnetic resonance spectrum, as these protons can exchange with deuterated solvents or participate in hydrogen bonding interactions that affect their chemical shifts [1]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl and aromatic carbons appearing at their expected chemical shifts consistent with the tosylchloramide structure [2].

Infrared Spectroscopy

The infrared spectroscopic analysis of Chloramine-T hydrate reveals several characteristic absorption bands that provide insight into its molecular structure and bonding patterns [3]. The spectrum exhibits strong absorptions in the region of 3700-3100 cm⁻¹, which correspond to water molecule stretching vibrations in the hydrated form [4] [5]. These broad absorption bands indicate hydrogen bonding interactions between the water molecules and the ionic components of the compound [3].

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3100-3000 cm⁻¹, characteristic of substituted benzene rings [4] [5]. The methyl group attached to the aromatic ring produces absorption bands at approximately 1450 and 1375 cm⁻¹, corresponding to asymmetric and symmetric deformation modes respectively [5] [6].

The sulfonyl group exhibits characteristic strong absorption bands in the region of 1350-1150 cm⁻¹, which are diagnostic for sulfonamide compounds [3] [5]. These bands arise from the symmetric and asymmetric stretching vibrations of the sulfur-oxygen bonds [4]. The nitrogen-chlorine bond, being a key functional group in Chloramine-T, produces absorption features in the fingerprint region below 1000 cm⁻¹ [3].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Water O-H stretch3700-3100Strong, broadHydrogen-bonded water molecules
Aromatic C-H stretch3100-3000MediumBenzene ring protons
Methyl C-H stretch2990-2850Medium to strongMethyl group vibrations
Sulfonyl S=O stretch1350-1150StrongSymmetric and asymmetric modes
Aromatic C=C stretch1600-1475Medium to weakBenzene ring vibrations
Methyl C-H bend1450, 1375MediumAsymmetric and symmetric deformation
N-Cl stretchBelow 1000VariableNitrogen-chlorine bond

X-Ray Diffraction Analysis

X-ray diffraction studies of Chloramine-T hydrate provide crucial information about its crystalline structure and the arrangement of water molecules within the crystal lattice [7] [8]. The compound crystallizes in a specific space group that accommodates both the ionic tosylchloramide units and the water molecules of hydration [9].

The diffraction pattern exhibits characteristic peaks that can be indexed to specific Miller planes, providing information about the unit cell parameters and crystal system [7]. The presence of water molecules in the crystal structure affects the diffraction intensities and peak positions compared to the anhydrous form [8]. The hydrate structure typically shows additional reflections and modified intensity distributions that are diagnostic for the specific hydration state [10].

The crystallographic analysis reveals that the water molecules are incorporated into the crystal lattice through hydrogen bonding interactions with the sulfonamide groups and the sodium cations [11] [12]. This structural arrangement contributes to the enhanced stability of the trihydrate form compared to the anhydrous compound [13].

Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis

Thermogravimetric analysis of Chloramine-T hydrate reveals a complex thermal decomposition profile with distinct weight loss stages corresponding to different molecular processes [14] [10]. The initial weight loss stage occurs at relatively low temperatures (50-100°C) and corresponds to the loss of water molecules from the hydrated crystal structure [10] [15].

The trihydrate form exhibits a stepwise dehydration process, with the first stage involving the loss of approximately two water molecules, followed by a second stage where the remaining water molecule is removed [10]. This behavior is characteristic of hydrate compounds where water molecules have different binding strengths within the crystal lattice [16] [15].

Temperature Range (°C)Weight Loss (%)ProcessThermal Event
50-8013.0Loss of 2 H₂O moleculesEndothermic
80-1206.5Loss of 1 H₂O moleculeEndothermic
120-167MinimalAnhydrous form stable-
167-170VariableDecomposition beginsEndothermic
Above 175RapidExplosive decompositionExothermic

The complete dehydration yields the anhydrous Chloramine-T, which remains stable up to approximately 130°C [17] [18]. Beyond this temperature, the compound begins to decompose through various pathways, ultimately leading to explosive decomposition at temperatures exceeding 175°C in the anhydrous state [19] [18].

Differential Scanning Calorimetry

Differential scanning calorimetry studies complement the thermogravimetric analysis by providing information about the energetics of the dehydration and decomposition processes [20] [16]. The dehydration of Chloramine-T hydrate is characterized by endothermic peaks corresponding to the breaking of hydrogen bonds and the vaporization of water molecules [16].

The thermal behavior shows that the trihydrate undergoes a two-stage dehydration process, with distinct endothermic events corresponding to the removal of water molecules with different binding energies [10]. The first dehydration step typically occurs with a lower activation energy compared to the second step, indicating that some water molecules are more weakly bound [16].

Decomposition Mechanisms

The thermal decomposition of Chloramine-T follows multiple pathways depending on the temperature and atmospheric conditions [21] [22]. In strongly alkaline media, the compound remains stable even at elevated temperatures up to 60°C [22] [23]. However, under neutral to acidic conditions, decomposition occurs through disproportionation reactions [24] [22].

The primary decomposition pathway involves the breakdown of the nitrogen-chlorine bond, leading to the formation of para-toluenesulfonamide and reactive chlorine species [21] [24]. In the presence of moisture or at elevated temperatures, this process can become autocatalytic, leading to rapid and sometimes violent decomposition [17] [18].

The decomposition products include para-toluenesulfonamide, sodium hydroxide, and various chlorine-containing species [21] [23]. The exact product distribution depends on the reaction conditions, with acidic media favoring the formation of chlorine gas and alkaline conditions promoting the formation of hypochlorite species [22].

Hydrate-Specific Phase Behavior

Water Molecule Coordination

The hydrate forms of Chloramine-T exhibit distinct phase behavior that depends on the number and arrangement of water molecules within the crystal structure [13] [25]. The trihydrate represents the most thermodynamically stable form under ambient conditions, with water molecules forming specific hydrogen bonding networks [26] [12].

The water molecules in Chloramine-T trihydrate adopt different coordination environments, with some acting as bridges between ionic units and others filling interstitial spaces within the crystal lattice [11]. This arrangement creates a three-dimensional hydrogen bonding network that significantly enhances the thermal stability compared to the anhydrous form [10].

Hydrate FormWater ContentThermal StabilityDecomposition Temperature
Anhydrous0 H₂OLow175-180°C (explosive)
Monohydrate1 H₂OIntermediateNot well characterized
Dihydrate2 H₂OModerateNot well characterized
Trihydrate3 H₂OHigh167-170°C (gradual)

Phase Transitions

The phase behavior of Chloramine-T hydrates involves reversible and irreversible transitions depending on the environmental conditions [27] [10]. Under controlled humidity conditions, the compound can undergo hydration and dehydration cycles, although complete reversibility is not always achieved due to structural rearrangements [10].

The transformation from trihydrate to lower hydrate forms occurs through specific intermediate phases, with each transition characterized by distinct thermodynamic parameters [10]. The monohydrate and dihydrate forms represent intermediate states in the dehydration process, with the monohydrate being more stable than the dihydrate under most conditions [25].

Humidity-Dependent Behavior

The phase stability of Chloramine-T hydrates is strongly dependent on the relative humidity of the surrounding environment [28] [10]. At high humidity levels, the trihydrate form is favored, while low humidity conditions promote the formation of lower hydrate forms or the anhydrous compound [10].

The critical relative humidity values for phase transitions have been determined through controlled atmosphere studies, revealing that the trihydrate form is stable above approximately 40% relative humidity at room temperature [10]. Below this threshold, gradual dehydration occurs, leading to the formation of intermediate hydrate phases [28].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.9889363 g/mol

Monoisotopic Mass

244.9889363 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-08-2024

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